molecular formula C8H6BrFO2 B2636141 4-Bromo-3-fluoro-2-methoxy-benzaldehyde CAS No. 1695567-81-7

4-Bromo-3-fluoro-2-methoxy-benzaldehyde

Cat. No.: B2636141
CAS No.: 1695567-81-7
M. Wt: 233.036
InChI Key: PYWGJFVEOGVKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-2-methoxy-benzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

4-Bromo-3-fluoro-2-methoxy-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Industry: The compound is used in the production of dyes, catalysts, and optical materials .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methoxy-benzaldehyde typically involves a multi-step process. One common method starts with 2-fluoro-4-bromobenzaldehyde, which is prepared through metal halogen exchange and formylation with a formyl source at low temperatures (0°C). The intermediate is then reacted with methanol in the presence of potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of cryogenic conditions and specialized equipment to ensure high yield and purity. The process may also involve crystallization and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methoxy-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium carbonate (K2CO3) are used under various conditions to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methoxy-benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the fluorine atom.

    4-Bromo-3-methoxybenzaldehyde: Lacks the fluorine atom and has a different substitution pattern.

    4-Fluoro-3-methoxybenzaldehyde: Lacks the bromine atom.

Uniqueness

4-Bromo-3-fluoro-2-methoxy-benzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-bromo-3-fluoro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWGJFVEOGVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium methoxide (28% methanol solution, 69.1 g) was added to a solution of 4-bromo-2,3-difluorobenzaldehyde (52.8 g) in methanol (600 mL) at room temperature. The mixture was refluxed under nitrogen atmosphere for 2 hours and concentrated in vacuo to about 1/4 volume. The mixture was diluted with ethyl acetate and water. The mixture was extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (52.3 g).
Name
Sodium methoxide
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.